Home > Products > Screening Compounds P37936 > 3-(2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl)propanamide
3-(2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl)propanamide -

3-(2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl)propanamide

Catalog Number: EVT-4587150
CAS Number:
Molecular Formula: C15H19N3O
Molecular Weight: 257.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 2-(2-(1-Naphthoyl)-8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid (Setipiprant/ACT-129968) []

  • Compound Description: Setipiprant is a CRTh2 receptor antagonist investigated for treating respiratory diseases. Research focused on identifying and verifying the structures of its metabolites, particularly those formed through the metabolic oxidation of its naphthoyl group. []
  • Relevance: While Setipiprant possesses a significantly different substitution pattern compared to 3-(2-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanamide, they share the core structure of a pyrido[4,3-b]indole scaffold. This shared scaffold highlights the importance of this structural motif in medicinal chemistry and its potential application in targeting diverse biological targets. []

2. (S)-2-(3-((5-Chloropyrimidin-2-yl)(methyl)amino)-6-fluoro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetic acid ((S)-B-1/ACT-453859) []

  • Relevance: (S)-B-1, although classified as a tetrahydrocarbazole derivative, shares a close structural resemblance to 3-(2-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanamide. Both compounds feature a central heterocyclic ring system, with (S)-B-1 containing a carbazole core and the target compound incorporating a pyrido[4,3-b]indole system. This similarity highlights the potential for subtle structural changes within this chemical class to significantly impact biological activity and pharmacokinetic properties. []

3. (S)-2-(8-((5-Chloropyrimidin-2-yl)(methyl)amino)-2-fluoro-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indol-5-yl)acetic acid ((S)-72/ACT-774312) []

  • Compound Description: (S)-72 emerged as a promising CRTh2 receptor antagonist, addressing the safety concerns associated with (S)-B-1 while maintaining high potency and selectivity. It was chosen as a potential follow-up candidate to Setipiprant for treating respiratory diseases. []

4. 2,3,4,6-Tetrahydro-5-hydroxy-2,6-dimethyl-1H-pyrido[4,3-b]carbazole []

  • Compound Description: This compound was successfully synthesized as part of a research endeavor investigating synthetic pathways to various pyrido[4,3-b]carbazole derivatives. The synthesis involved several steps, including the preparation of specific indolyl ketones and their subsequent conversion into cyclic enamines. []
  • Relevance: This compound shares a high degree of structural similarity with 3-(2-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanamide. Both compounds possess a central pyrido[4,3-b]carbazole scaffold. The presence of methyl substitutions on the pyrido and carbazole rings in both compounds further strengthens their structural connection. This close resemblance suggests potential overlap in their chemical properties and biological activity profiles. []

5. 5-Ethyl-11H-pyrido[3,4-a]carbazole []

  • Compound Description: This compound served as a key intermediate in the pursuit of synthesizing Subincanine, a furopyridocarbazole alkaloid. Two distinct synthetic routes were explored: one starting with 5-ethylisoquinoline and constructing the indole ring, and the other employing oxidative photocyclization of a specific pyridylbutene. []
  • Relevance: 5-Ethyl-11H-pyrido[3,4-a]carbazole, although featuring a different arrangement of the pyrido and carbazole rings compared to 3-(2-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanamide, shares the fundamental pyridocarbazole scaffold. This shared core structure underscores the importance of this particular framework in accessing various natural products and their synthetic analogs, potentially leading to the discovery of new bioactive compounds. []

6. 5-Ethyl-1,2,3,4-tetrahydro-2-methyl-11H-pyrido[3,4-a]carbazole []

  • Compound Description: This compound was synthesized from Uleine, a 1,5-methanoazocino[4,3-b]indole, demonstrating a chemical transformation within the realm of fused heterocycles. []
  • Relevance: While structurally distinct from 3-(2-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanamide in terms of the arrangement and saturation of its ring system, 5-ethyl-1,2,3,4-tetrahydro-2-methyl-11H-pyrido[3,4-a]carbazole falls under the broader category of pyridocarbazole derivatives. This categorization highlights the diversity within this chemical class and the potential to access a wide range of structural variations through targeted synthetic manipulations. []

7. 2-Methyl-3-{2-[8-methyl-5-(2-pyridin-2-ylethyl)-2,3,4,5-tetrahydro[4,3-b]indol-2-yl]ethyl}-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one [, , ]

  • Compound Description: This compound demonstrated significant activity as an antagonist against a range of receptors, including adrenergic (α1A, α1B, α1D, α2A) and serotonin receptors (5-HT2A, 5-HT2B, 5-HT2C, 5-HT7). [, , ]
  • Relevance: This compound exhibits a notable structural resemblance to 3-(2-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanamide. Both compounds share a core 2-methyl-tetrahydro-pyrido[4,3-b]indole moiety. The presence of an extended side chain with additional heterocyclic rings in the related compound highlights a potential avenue for modifying and exploring the structure-activity relationships of the target compound. [, , ]

8. 2-(Methylsulfonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid (DM3) []

  • Relevance: DM3 shares a core pyrido[3,4-b]indole structure with 3-(2-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanamide, although the arrangement of the pyridine and indole rings differs. This structural similarity, despite the different biological targets, underscores the versatility of the pyridoindole scaffold in medicinal chemistry and its potential application in diverse therapeutic areas. []

9. 2-(Phenylsulfonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid (DM4) []

  • Relevance: Similar to DM3, DM4 also exhibits structural similarities to 3-(2-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanamide, particularly in the shared pyrido[3,4-b]indole core structure. The variation in the substituent at the 2-position, a phenylsulfonyl group in DM4 compared to a methylsulfonyl group in DM3, highlights the potential for exploring diverse substituents to modulate the biological activity of this chemical class. []

10. 2-(p-Toluenesulfonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid (DM5) []

  • Compound Description: DM5, a pyrido[3,4-b]indole derivative, exhibited potent antidiabetic activity in a rat model of streptozotocin-induced diabetes, effectively lowering serum glucose levels. []
  • Relevance: DM5 shares a core pyrido[3,4-b]indole structure with 3-(2-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanamide, albeit with a different arrangement of the pyridine and indole rings. This shared scaffold, despite the different substituents and biological targets, suggests the potential for exploring this chemical class for various therapeutic applications. []

11. 5-{2-[(3R)-1-Methyl-5-oxopyrrolidin-3-yl]ethyl}-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one (NMP derivative 17) []

  • Compound Description: NMP derivative 17, a potent and selective inhibitor of BRD4 bromodomain 1, was co-crystallized with BRD4 bromodomain 1 to elucidate its binding interactions and provide insights into its inhibitory mechanism. []
  • Relevance: This compound, featuring a pyrido[4,3-b]indole core with an N-methylpyrrolidinone substituent, highlights the structural diversity and biological relevance of compounds containing the pyrido[4,3-b]indole motif, similar to the core structure of 3-(2-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanamide. This comparison underscores the potential of this scaffold as a starting point for designing and synthesizing novel compounds with diverse biological activities. []

12. 5-{[(3R)-1-Methyl-5-oxopyrrolidin-3-yl]methyl}-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one (NMP derivative 18) []

  • Compound Description: NMP derivative 18 is a potent and selective inhibitor of BRD4 bromodomain 1. Its co-crystal structure with BRD4 bromodomain 1 provided valuable information about its binding mode and the key interactions responsible for its inhibitory activity. []
  • Relevance: NMP derivative 18, with its pyrido[4,3-b]indole core and N-methylpyrrolidinone substituent, demonstrates the significant structural diversity possible within the pyrido[4,3-b]indole class, similar to 3-(2-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanamide. This comparison underscores the potential for developing a wide range of biologically active compounds based on the pyrido[4,3-b]indole framework by incorporating various substituents and modifications. []

Properties

Product Name

3-(2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl)propanamide

IUPAC Name

3-(2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl)propanamide

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

InChI

InChI=1S/C15H19N3O/c1-17-8-6-14-12(10-17)11-4-2-3-5-13(11)18(14)9-7-15(16)19/h2-5H,6-10H2,1H3,(H2,16,19)

InChI Key

IEZGCXJLELAQOK-UHFFFAOYSA-N

SMILES

CN1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)N

Canonical SMILES

CN1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.